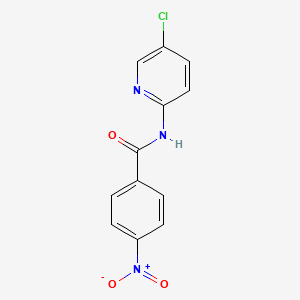![molecular formula C18H12F4N2O2S B11564390 (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11564390.png)
(5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a fluorophenyl group, and a trifluoromethylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the trifluoromethylphenyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and catalysts is also tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE
- (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE
Uniqueness
The uniqueness of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for various applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H12F4N2O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[[2-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12F4N2O2S/c19-12-5-3-4-11(8-12)9-15-16(25)24(17(26)27-15)10-23-14-7-2-1-6-13(14)18(20,21)22/h1-9,23H,10H2/b15-9- |
InChI Key |
HDDLYMLONHITRP-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11564307.png)
![(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)
![1-(4-chlorophenyl)-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11564317.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide](/img/structure/B11564323.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564325.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11564334.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11564340.png)
![2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol](/img/structure/B11564348.png)
![2-Amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11564355.png)
![3-(4-Chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11564359.png)
![Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate](/img/structure/B11564363.png)
![6-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11564364.png)
